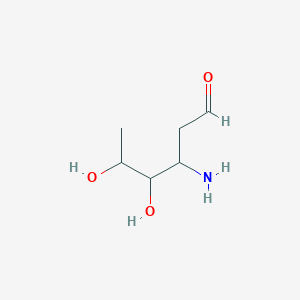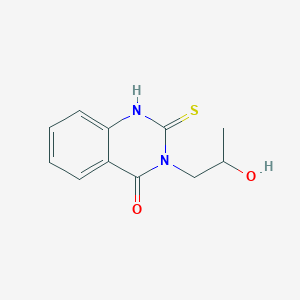
3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazolinone family, which is known for its wide range of biological activities. Quinazolinones have been studied for their potential as inhibitors of various enzymes and receptors, and for their pharmacokinetic properties. For instance, 3-hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of human D-amino acid oxidase (DAAO) and have shown significant pharmacokinetic properties, including brain exposure . Similarly, 2-mercaptoquinazolin-4(3H)-one derivatives have been evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, with some showing potent inhibitory action .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves modifications to the quinazolinone core to enhance biological activity or to study structure-activity relationships (SAR). For example, the synthesis of 3-mercaptotriazoles with the 8-hydroxyquinoline moiety has been reported, which showed antiparasitic activity . Additionally, a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative has been synthesized and complexed with transition metals, which affected its anti-inflammatory and analgesic activities . Phase-transfer catalysis has been used to alkylate 2-mercaptoquinazolin-4(3H)-one, leading to various S-alkylated products .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. For instance, molecular docking studies have been conducted to understand the binding mode of 2-mercaptoquinazolin-4(3H)-one derivatives to human carbonic anhydrase isoforms, which is a promising step for SAR analyses . The coordination behavior of quinazolinone derivatives with metal ions has been studied using various physicochemical methods, revealing that coordination occurs through deprotonated hydroxyl groups, azomethine nitrogen, and carbonyl oxygen .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the alkylation of oxazolo[4,5-c]quinolin-4(5H)-ones, intermediates of aminocarbostyrils, and the acylation of aminocarbostyrils have been investigated, with some analogs showing antiallergic activity . The synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones has been achieved through reactions with α-bromo derivatives and amide oximes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure and substituents. For example, 2-mercaptothiazolines have been compared as antioxidants and UV stabilizers for polypropylene, with their effectiveness varying with alkyl chain length and concentration . The anti-inflammatory and analgesic activities of quinazolinone derivatives and their metal complexes have been evaluated, with some complexes showing higher activity than the ligand itself .
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
Research on antioxidant activity analysis methods, including tests like the ABTS and DPPH assays, is crucial for understanding the antioxidant potential of various compounds, including quinazolinone derivatives. These methods, based on electron or hydrogen atom transfer, are essential for assessing the antioxidant capacity of complex samples, which can be critical for compounds like 3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one in medicinal chemistry and pharmacology (Munteanu & Apetrei, 2021).
Medicinal Chemistry Insights
The role of hydroxyquinoline derivatives in medicinal chemistry is significant, with applications ranging from metal ion detection to serving as scaffolds for developing drugs for treating life-threatening diseases like cancer and neurodegenerative disorders. The metal chelation properties of these compounds enhance their potential as drug candidates (Gupta, Luxami, & Paul, 2021).
Environmental Applications
The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants presents an environmental application of quinazolinone derivatives. These compounds, when used as redox mediators, can significantly enhance the efficiency of pollutant degradation, making them valuable for wastewater treatment and environmental remediation efforts (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFOCXRQWRYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397477 |
Source


|
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
16024-86-5 |
Source


|
| Record name | 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

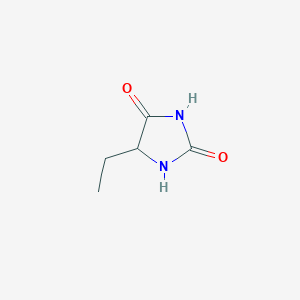
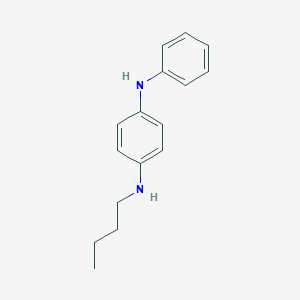
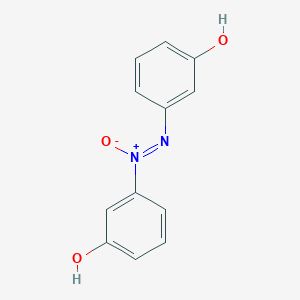
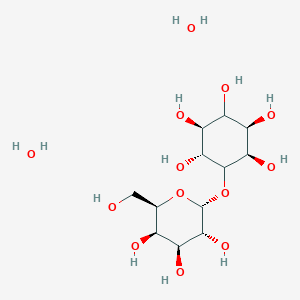



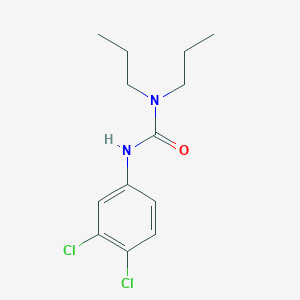
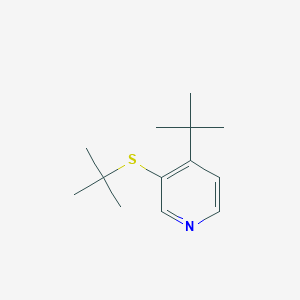
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)



